molecular formula C23H21N3O4S2 B2495300 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 683268-63-5

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2495300
CAS No.: 683268-63-5
M. Wt: 467.56
InChI Key: MINOVNBAZIRBAG-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative with a 1,3-benzothiazole core. Its structure features a 4-methoxybenzothiazole moiety linked via an amide bond to a benzyl-methyl sulfamoyl-substituted benzene ring. This compound has been investigated for its antifungal properties, particularly against Candida albicans, via inhibition of thioredoxin reductase (Trr1) .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26(15-16-7-4-3-5-8-16)32(28,29)18-13-11-17(12-14-18)22(27)25-23-24-21-19(30-2)9-6-10-20(21)31-23/h3-14H,15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINOVNBAZIRBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzothiazole intermediate, which can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative The benzothiazole intermediate is then coupled with a benzamide derivative through a series of condensation and substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The compound is compared to analogs with modifications in two key regions:

Sulfamoyl substituents (e.g., benzyl-methyl vs. cyclohexyl-ethyl, diethyl, or methyl-phenyl groups).

Benzothiazole ring substitutions (e.g., 4-methoxy vs. 6-nitro or 6-methoxy-3-methyl groups).

Table 1: Structural and Physicochemical Comparison
Compound Name Sulfamoyl Substituent Benzothiazole Substitution Molecular Weight (g/mol) XLogP³ Bioactivity (Key Findings)
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide (Target) Benzyl-methyl 4-methoxy ~481.6* ~4.2* Antifungal (C. albicans Trr1 inhibitor)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl-ethyl Furan-oxadiazole 460.5 3.8 Antifungal (Comparable to target compound)
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide Diethyl 4-methoxy 442.5 3.5 Not reported; predicted lower lipophilicity
4-[Benzyl(ethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide Benzyl-ethyl 4-methoxy-6-nitro 520.6 4.5 Potential enhanced electron-withdrawing effects
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl-phenyl Thiazole 373.4 3.1 Antibacterial/antioxidant potential

*Estimated from structurally similar compounds in and .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : All analogs fall within the 350–520 g/mol range, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight: 334.40 g/mol

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study: A study reported the synthesis of novel benzothiazole derivatives, including compounds similar to this compound. Among these, certain derivatives showed selective activity against the MCF-7 breast cancer cell line with IC50_{50} values ranging from 1.2 to 5.3 µM .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK2935.3

These findings suggest that the structural modifications in benzothiazole derivatives significantly influence their biological activity.

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives have also been explored extensively:

  • Research Findings: Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported at 8 µM against E. faecalis .
CompoundBacterial StrainMIC (µM)
Compound DE. faecalis8
Compound ES. aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been linked to their ability to inhibit pro-inflammatory cytokines:

  • Case Study: In vitro studies indicated that certain compounds reduced the levels of IL-6 and TNF-α in treated cells, demonstrating their potential as anti-inflammatory agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: The compound may interfere with cellular signaling pathways involved in cell cycle regulation.
  • Antibacterial Mechanism: It likely disrupts bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects: By modulating cytokine production, it can reduce inflammation.

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